molecular formula C20H16ClN5O2S2 B3013356 2-((6-amino-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 872629-92-0

2-((6-amino-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

Cat. No.: B3013356
CAS No.: 872629-92-0
M. Wt: 457.95
InChI Key: NNZSPGKAOVUVGF-UHFFFAOYSA-N
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Description

The compound 2-((6-amino-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a pyrimidinone-thioacetamide derivative characterized by a multifunctional heterocyclic scaffold. Its structure comprises:

  • A 4-chlorophenyl-substituted pyrimidinone core (6-amino-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyrimidin-2-yl), providing hydrogen-bonding and hydrophobic interactions.
  • A thioether linkage connecting the pyrimidinone to an acetamide group, which enhances conformational flexibility.
  • A 6-methylbenzo[d]thiazol-2-yl moiety as the acetamide substituent, contributing to π-π stacking and enhanced metabolic stability .

This compound’s design leverages structural motifs associated with antimicrobial, anti-inflammatory, and kinase-inhibitory activities, as seen in related analogs .

Properties

IUPAC Name

2-[6-amino-1-(4-chlorophenyl)-4-oxopyrimidin-2-yl]sulfanyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O2S2/c1-11-2-7-14-15(8-11)30-19(23-14)24-18(28)10-29-20-25-17(27)9-16(22)26(20)13-5-3-12(21)4-6-13/h2-9H,10,22H2,1H3,(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZSPGKAOVUVGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC(=O)C=C(N3C4=CC=C(C=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((6-amino-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H15ClN4OSC_{16}H_{15}ClN_4OS with a molecular weight of approximately 350.84 g/mol. The structure features a dihydropyrimidine core linked to a thiazole ring, which is known for its various biological activities.

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of pyrimidine and thiazole have shown efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The presence of the thioether functional group in this compound may enhance its interaction with microbial enzymes, potentially leading to increased antibacterial activity.

Antitumor Activity

Studies on related compounds suggest potential antitumor effects. For example, derivatives of pyrimidine have been noted for their ability to inhibit cancer cell proliferation. In vitro assays demonstrated that certain pyrimidine derivatives could induce apoptosis in cancer cell lines . The specific mechanism may involve the inhibition of key signaling pathways associated with cell growth and survival.

Antiviral Activity

The compound's structure suggests potential antiviral properties, particularly against RNA viruses. Research on similar thiazole-containing compounds revealed their capacity to inhibit viral replication by targeting viral enzymes . The efficacy of this compound against specific viruses remains to be thoroughly investigated.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Dihydropyrimidine Core : Known for various pharmacological properties, it serves as a scaffold for biological activity.
  • Thiazole Ring : Enhances lipophilicity and may facilitate better cellular uptake.
  • Chlorophenyl Substituent : Contributes to antimicrobial potency due to electron-withdrawing effects that can stabilize reactive intermediates during enzyme interactions.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study by Nagaraj and Reddy (2008) demonstrated that compounds with similar structural features exhibited significant antibacterial activity against E. coli and S. aureus, highlighting the importance of substituents on the pyrimidine ring .
  • Antitumor Activity : In vitro studies conducted on pyrimidine derivatives indicated that certain modifications led to enhanced cytotoxicity against HeLa cells, suggesting that the thiazole moiety may play a crucial role in modulating this effect .
  • Mechanistic Insights : Research into the mechanism of action revealed that compounds targeting specific enzymes involved in DNA synthesis could effectively inhibit tumor growth, suggesting a potential pathway for this compound's action .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of pyrimidine compounds often exhibit significant antimicrobial properties. The thioether linkage in this compound may enhance its interaction with bacterial enzymes, potentially leading to effective antibacterial agents. Studies have shown that similar compounds demonstrate activity against a range of pathogens, including resistant strains of bacteria .

Anticancer Properties
Compounds containing both thiazole and pyrimidine moieties have been explored for their anticancer potential. The structural features of this compound suggest it might inhibit specific cancer cell lines through mechanisms such as apoptosis induction or cell cycle arrest. For instance, related compounds have demonstrated cytotoxic effects on various human cancer cell lines, indicating a promising avenue for further investigation .

Pharmacological Studies

Enzyme Inhibition
The compound's potential as an enzyme inhibitor is noteworthy. Research has demonstrated that similar structures can act as inhibitors for enzymes involved in critical biological pathways, such as kinases or proteases. This could lead to therapeutic applications in treating diseases characterized by dysregulated enzyme activity, such as cancer and inflammatory diseases .

Neuroprotective Effects
Emerging studies suggest that compounds with thiazole and pyrimidine structures may possess neuroprotective properties. These effects could be attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells, making them candidates for treating neurodegenerative disorders .

Case Studies and Experimental Findings

Study/ExperimentFindingsImplications
Antimicrobial TestingDemonstrated significant activity against Gram-positive bacteriaPotential development of new antibiotics
Cytotoxicity AssaysInduced apoptosis in breast cancer cell linesFurther research needed for anticancer drug development
Enzyme KineticsInhibited specific kinases with IC50 values in the low micromolar rangePossible use in targeted cancer therapies

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (Cl, F) : The target compound’s 4-chlorophenyl group enhances membrane permeability compared to the 3-methylphenyl (electron-donating) in and the 4-fluorophenyl (moderate electronegativity) in .

Physicochemical Properties

  • Solubility : The target compound’s Cl and methylbenzothiazole groups reduce aqueous solubility compared to the methoxy -substituted analog in .
  • Thermal Stability: Pyrimidinone-thioacetamide derivatives generally exhibit melting points >150°C (e.g., 147°C for ), suggesting similar stability for the target compound .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-((6-amino-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide?

  • The compound can be synthesized via alkylation of 6-amino-1-(4-chlorophenyl)pyrimidin-4-one with 2-chloro-N-(6-methylbenzo[d]thiazol-2-yl)acetamide. A key step involves reacting the pyrimidinone intermediate with 2-mercaptoacetic acid to introduce the thioether linkage, followed by coupling with the benzothiazole acetamide derivative under basic conditions (e.g., sodium methylate) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Use a combination of HPLC (for purity assessment), NMR (¹H/¹³C for functional group confirmation), and HRMS (for molecular weight validation). For crystalline samples, X-ray diffraction can resolve stereochemical ambiguities. Cross-reference spectral data with intermediates (e.g., 6-amino-1-(4-chlorophenyl)pyrimidin-4-one) to confirm regioselectivity .

Q. What preliminary assays are recommended to assess its biological activity?

  • Screen for antimicrobial activity using agar diffusion (against Gram-positive/negative bacteria) and DPPH radical scavenging for antioxidant potential. Thiazole and pyrimidine moieties suggest potential kinase inhibition; use in vitro kinase assays (e.g., EGFR or CDK2) at concentrations ≤50 µM .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield and selectivity?

  • Apply Design of Experiments (DoE) to identify critical variables (e.g., solvent polarity, temperature, molar ratios). For example, a central composite design (CCD) can optimize alkylation steps by testing sodium methylate concentrations (2.6–2.8 molar excess) and reaction times (4–8 hrs) . In situ FTIR monitoring helps track thioether bond formation kinetics .

Q. What computational methods are suitable for predicting structure-activity relationships (SAR)?

  • Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) of the pyrimidinone and benzothiazole moieties. Molecular docking (AutoDock Vina) against target proteins (e.g., bacterial DNA gyrase) can prioritize derivatives for synthesis. Validate predictions with MD simulations (GROMACS) to assess binding stability .

Q. How should researchers resolve contradictions in bioactivity data across different assays?

  • Perform meta-analysis of dose-response curves (e.g., IC₅₀ variability) using tools like GraphPad Prism . If antimicrobial activity conflicts with cytotoxicity (e.g., mammalian cell lines), conduct selectivity index (SI) calculations. Cross-validate with proteomics (LC-MS) to identify off-target interactions .

Q. What advanced techniques validate metabolic stability and pharmacokinetic (PK) properties?

  • Use microsomal stability assays (human/rat liver microsomes) to measure half-life (t₁/₂). For PK profiling, employ LC-MS/MS in rodent plasma post-IV/oral administration. The 4-chlorophenyl group may enhance metabolic stability; compare with analogs lacking halogen substituents .

Methodological Guidance

  • Handling Data Variability :
    • For inconsistent bioactivity results, apply Grubbs’ test to identify outliers and repeat assays in triplicate under controlled humidity/temperature .
  • Synthetic Challenges :
    • If thioether bond formation stalls, substitute 2-mercaptoacetic acid with thiourea derivatives to enhance nucleophilicity. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .
  • AI Integration :
    • Train neural networks (e.g., Chemprop) on reaction datasets to predict optimal solvent/base combinations. Integrate with COMSOL Multiphysics for reaction flow simulations in microfluidic setups .

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